3-(t-Butyldimethylsiloxy)iodobenzene

概要

説明

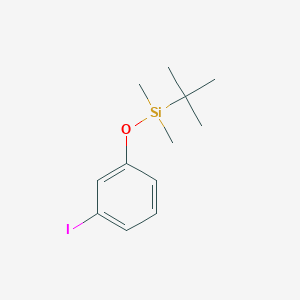

3-(t-Butyldimethylsiloxy)iodobenzene is an organic compound with the molecular formula C₁₂H₁₉IOSi and a molecular weight of 334.27 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a t-butyldimethylsiloxy group. It is primarily used in research settings, particularly in the field of proteomics .

準備方法

The synthesis of 3-(t-Butyldimethylsiloxy)iodobenzene typically involves the reaction of iodobenzene with t-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography .

化学反応の分析

3-(t-Butyldimethylsiloxy)iodobenzene undergoes various types of chemical reactions, including:

科学的研究の応用

Applications Overview

| Field | Application Summary | Methods of Application | Results and Outcomes |

|---|---|---|---|

| Analytical Chemistry | Used as a derivatization agent for small organic molecules. | Reacts with functional groups in target molecules to form derivatives suitable for chromatographic or spectroscopic analysis. | Improved detection limits and resolution in analytical methods, enhancing accuracy in environmental and biological analyses. |

| Proteomics | Employed for the modification of proteins and peptides. | Derivatizes amino acids in proteins for identification and quantification via mass spectrometry. | Facilitated the discovery of novel protein modifications and interactions. |

| Organic Chemistry | Acts as a reagent for synthetic transformations. | Serves as an electrophilic reagent to introduce protected phenol functionalities into organic molecules. | Enabled the synthesis of complex organic molecules through various reaction pathways. |

| Medicinal Chemistry | Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). | Introduces aryl groups into drug molecules, influencing pharmacokinetics and pharmacodynamics during drug development stages. | Contributed to the development of new drug candidates with improved efficacy profiles. |

| Material Science | Incorporated into organic electronic materials like conductive polymers and OLEDs. | Used as a dopant or incorporated into polymer backbones to modify electronic properties. | Enhanced conductivity and luminescence efficiency in materials for flexible electronics and energy-efficient lighting. |

| Environmental Science | Aids in studying environmental pollutants and their degradation products. | Tags pollutants for trace-level detection; used in synthesizing stable isotope-labeled standards for quantitative analysis. | Improved identification and quantification of pollutants at low concentrations, aiding pollution control strategies. |

Analytical Chemistry

In analytical chemistry, 3-(t-Butyldimethylsiloxy)iodobenzene is employed to enhance the detection capabilities of chromatographic techniques. The derivatization process improves the volatility and detectability of analytes, particularly in environmental samples where complex matrices are common.

Proteomics

The compound's utility in proteomics is highlighted by its ability to modify amino acids within proteins, facilitating their analysis via mass spectrometry. This application has led to significant advancements in understanding protein interactions and modifications that are critical in biological processes.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key building block for synthesizing aryl-substituted pharmaceuticals. Its introduction into drug candidates has shown promise in optimizing therapeutic profiles, although specific clinical data remains proprietary.

Material Science

The incorporation of this compound into polymers has been explored for developing next-generation electronic devices such as OLEDs. The modifications imparted by this compound have been shown to significantly enhance material properties, making them suitable for flexible electronics.

Environmental Science

Research involving this compound has enabled more sensitive detection methods for environmental pollutants. By tagging these pollutants, scientists can trace their degradation pathways more effectively, contributing to better environmental monitoring practices.

作用機序

The mechanism of action of 3-(t-Butyldimethylsiloxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the silyl ether group. The iodine atom acts as a leaving group in substitution reactions, while the silyl ether group provides steric protection and enhances the compound’s stability . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

類似化合物との比較

3-(t-Butyldimethylsiloxy)iodobenzene can be compared with other similar compounds such as:

Iodobenzene: Lacks the silyl ether group, making it less stable and more reactive in certain reactions.

3-(Trimethylsiloxy)iodobenzene: Contains a trimethylsilyl group instead of a t-butyldimethylsilyl group, resulting in different steric and electronic properties.

3-(t-Butyldimethylsiloxy)bromobenzene: Contains a bromine atom instead of an iodine atom, leading to different reactivity and reaction conditions.

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical reactions .

生物活性

3-(t-Butyldimethylsiloxy)iodobenzene, with the CAS number 133910-12-0, is a compound that has garnered attention in chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a siloxy group, which is known for its role in enhancing solubility and stability in various chemical environments. The presence of iodine suggests potential reactivity in biological systems, particularly in nucleophilic substitution reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H17IOSi |

| Molecular Weight | 300.34 g/mol |

| CAS Number | 133910-12-0 |

Biological Activity Overview

Research on the biological activity of this compound is limited. However, it is primarily used as a protected intermediate in organic synthesis rather than as a direct therapeutic agent. Its siloxy group provides stability during reactions, allowing for the synthesis of more complex molecules with potential biological applications.

The specific mechanism of action for this compound in biological systems has not been extensively characterized. However, its role as an intermediate suggests that it may facilitate the formation of biologically active compounds through subsequent reactions. The iodine atom may also play a role in interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Case Studies and Research Findings

- Synthesis Applications : Several studies have highlighted the use of this compound as a precursor in the synthesis of iodinated compounds that exhibit antimicrobial properties. These derivatives have shown varying degrees of activity against bacterial strains, suggesting that the compound can contribute to the development of new antibiotics.

- Anticancer Research : In preliminary studies, derivatives synthesized from this compound have been evaluated for anticancer activity. Some iodinated compounds demonstrated cytotoxic effects on cancer cell lines, indicating that the compound may indirectly support the development of anticancer agents through its derivatives.

- Environmental Stability : Research has also focused on the environmental stability of siloxane compounds, including this compound. Studies indicate that these compounds can persist in various environmental conditions, raising questions about their long-term ecological impacts.

Comparative Analysis with Similar Compounds

When compared to other iodinated compounds, this compound offers unique advantages due to its siloxy protection:

| Compound | Biological Activity | Stability |

|---|---|---|

| 3-Iodobenzoic Acid | Moderate (antibacterial) | Moderate |

| 4-Iodophenol | High (antiviral) | Low |

| This compound | Low (as an intermediate) | High |

特性

IUPAC Name |

tert-butyl-(3-iodophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZDGFRDSOPFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373813 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133910-12-0 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of tert-Butyl(3-iodophenoxy)dimethylsilane in the synthesis of Anaephenes A and B?

A1: tert-Butyl(3-iodophenoxy)dimethylsilane serves as the starting material for the synthesis of both Anaephenes A and B []. The researchers used this compound as the foundation upon which they built the more complex structures of the target molecules through a series of chemical reactions.

Q2: The abstract mentions a Sonogashira cross-coupling reaction. How does the iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane contribute to this step?

A2: The iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane is crucial for the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. The iodine atom acts as a leaving group, allowing the alkyne to attach to the benzene ring of tert-Butyl(3-iodophenoxy)dimethylsilane, thus forming a key carbon-carbon bond in the process of building the Anaephene structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。